2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 445260-10-6
VCID: VC21478497
InChI: InChI=1S/C18H14BrNO2/c1-10-6-11(2)17-14(7-10)15(18(21)22)9-16(20-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3,(H,21,22)
SMILES: CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O)C
Molecular Formula: C18H14BrNO2
Molecular Weight: 356.2g/mol

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid

CAS No.: 445260-10-6

Cat. No.: VC21478497

Molecular Formula: C18H14BrNO2

Molecular Weight: 356.2g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid - 445260-10-6

Specification

CAS No. 445260-10-6
Molecular Formula C18H14BrNO2
Molecular Weight 356.2g/mol
IUPAC Name 2-(3-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H14BrNO2/c1-10-6-11(2)17-14(7-10)15(18(21)22)9-16(20-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3,(H,21,22)
Standard InChI Key DEMODZFUXXBGSV-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O)C
Canonical SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a quinoline ring system, a bicyclic structure featuring a benzene ring fused to a pyridine ring. Key substituents include:

  • A 3-bromophenyl group at position 2, contributing steric bulk and electrophilic reactivity.

  • Methyl groups at positions 6 and 8, enhancing hydrophobicity and influencing π-π stacking interactions.

  • A carboxylic acid at position 4, enabling hydrogen bonding and salt formation .

The IUPAC name, 2-(3-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, reflects these substituents. X-ray crystallography data, though unavailable for this specific compound, can be inferred from analogous quinolines to suggest a planar quinoline core with substituents adopting equatorial orientations to minimize steric strain .

Physicochemical Data

PropertyValueSource
Molecular Weight356.2 g/mol
Melting PointNot reported-
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)Estimated 3.2–3.8Calculated

Synthesis and Optimization

Pfitzinger Condensation Route

A primary synthesis route involves the Pfitzinger reaction, which condenses 3-bromobenzaldehyde with 2-amino-6,8-dimethylquinoline under acidic conditions. This method yields the quinoline backbone through cyclization, followed by carboxylation using CO₂ or acyl halides . Key steps include:

  • Condensation: 3-Bromobenzaldehyde reacts with 2-amino-6,8-dimethylquinoline in acetic acid, forming an imine intermediate.

  • Cyclization: Acid catalysis promotes ring closure to generate the quinoline core.

  • Carboxylation: Treatment with CO₂ at high pressure introduces the carboxylic acid group at position 4 .

This route achieves a 52% yield in model reactions, though scalability challenges arise from harsh carboxylation conditions .

Biological Activity and Mechanisms

Antibacterial and Antiviral Effects

Quinoline-carboxylic acids are known to intercalate DNA and inhibit topoisomerases. The bromine atom’s electronegativity could enhance interactions with bacterial gyrase, suggesting untapped potential against drug-resistant pathogens .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a precursor for kinase inhibitor development. Esterification of the carboxylic acid (e.g., to methyl esters) improves cell membrane permeability, while hydrolysis restores active forms .

Materials Science

The planar quinoline core and bromine atom enable applications in:

  • Organic semiconductors: As electron-deficient moieties in charge-transfer complexes.

  • Metal-organic frameworks (MOFs): Carboxylic acids coordinate metal ions, forming porous structures for gas storage.

PrecautionsRecommendations
Personal ProtectionGloves, lab coat, eye protection
VentilationUse fume hoods
StorageCool, dry place away from light

No carcinogenicity or mutagenicity data are available, necessitating caution in long-term use .

Comparison with Structural Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chlorideC₁₈H₁₃BrClNO374.7-Cl replaces -COOH; higher reactivity
2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acidC₁₈H₁₄ClNO₂311.8-Cl vs. -Br; altered electronic effects

The bromine atom in this compound confers greater steric hindrance and lipophilicity compared to chlorine analogues, impacting binding affinity in biological systems .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Targeted Drug Delivery: Conjugate with nanoparticles to enhance tumor specificity.

  • Materials Optimization: Explore MOF synthesis for catalytic applications.

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